molecular formula C10H20N2O3 B1438469 Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate CAS No. 1170390-54-1

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Cat. No.: B1438469
CAS No.: 1170390-54-1
M. Wt: 216.28 g/mol
InChI Key: QIAURBVQLIUTQH-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS 1170390-54-1) is a high-value, Boc-protected heterocyclic amine serving as a versatile building block in organic synthesis and medicinal chemistry research . This compound features a seven-membered 1,4-oxazepane ring system, which incorporates both oxygen and nitrogen heteroatoms, and is functionalized with a primary amine group, making it a crucial intermediate for the construction of more complex molecules . The tert-butoxycarbonyl (Boc) group provides a protective mask for the ring nitrogen, allowing for selective functionalization at the 6-position amine during synthetic sequences . With a molecular formula of C 10 H 20 N 2 O 3 and a molecular weight of 216.28 g/mol , this amino-oxazepane is particularly valuable in pharmaceutical research for the synthesis of compound libraries aimed at exploring new chemical space. Its structure is a key scaffold in drug discovery efforts, often used to modulate the physicochemical properties and pharmacokinetic profiles of potential therapeutic agents. Researchers utilize this building block to introduce saturatable and three-dimensional structural motifs into their molecules, which is a growing trend in the design of new lead compounds. For stable storage and to maintain product integrity, it is recommended to keep the material in a dark place, sealed and dry, at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl 6-amino-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAURBVQLIUTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657102
Record name tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170390-54-1
Record name tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Amino Alcohol Precursors

One common approach involves starting from amino alcohols that undergo intramolecular cyclization with appropriate electrophiles to form the 1,4-oxazepane ring. The amino group is typically protected or introduced via substitution reactions.

  • Starting materials: 6-amino-1,4-oxazepane precursors or linear amino alcohols.
  • Cyclization agents: Carbonyl compounds or activated esters.
  • Protecting groups: The tert-butyl ester is introduced using tert-butyl chloroformate or tert-butyl bromoacetate under basic conditions.

This method allows for regioselective ring closure and installation of the tert-butyl carboxylate at the 4-position.

Use of Carbamate Formation and Ring Expansion

Another method involves the formation of carbamate intermediates followed by ring expansion to the oxazepane ring.

  • Key step: Reaction of amino alcohols with tert-butyl chloroformate to form carbamates.
  • Ring formation: Intramolecular nucleophilic attack leads to the 1,4-oxazepane ring.
  • Amino group: Either present from the start or introduced post-ring formation by selective functional group transformations.

This pathway is advantageous for controlling stereochemistry and functional group compatibility.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Outcome/Yield (%) Notes
Amino alcohol synthesis Standard amino alcohol synthesis protocols Variable Starting material preparation
Carbamate formation tert-butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp 85-95% Formation of tert-butyl carbamate
Cyclization Heating or use of dehydrating agents 70-90% Intramolecular ring closure
Amino group introduction Nucleophilic substitution or reduction 60-80% Depending on precursor used
Purification Silica gel chromatography, recrystallization - Ensures compound purity

Note: The exact yields depend on substrate purity, reaction scale, and specific conditions.

Analytical Characterization

The synthesized this compound is typically characterized by:

Research Findings and Optimization

  • Stereochemical control: The choice of starting amino alcohols and reaction conditions allows for control over the stereochemistry of the oxazepane ring, which is critical for biological activity.
  • Protecting group stability: The tert-butyl ester is stable under mild acidic and neutral conditions but can be cleaved under strong acid to yield the free acid if needed.
  • Scalability: Methods reported in patents demonstrate the feasibility of scale-up with consistent yields and purity, important for pharmaceutical applications.

Summary Table of Preparation Routes

Method Key Reagents Advantages Limitations References
Cyclization of amino alcohols Amino alcohols, tert-butyl chloroformate, base Straightforward, good yields Requires careful control of conditions
Carbamate formation + ring expansion tert-butyl chloroformate, dehydrating agents Better stereochemical control Multi-step, moderate complexity

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkyl or acyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its derivatives have been explored for their potential as antitumor agents.

Case Study : A study synthesized derivatives based on this compound, leading to the identification of new antiproliferative agents with IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines. These findings suggest that modifications of the oxazepane structure may enhance biological activity.

Synthesis of Dipeptides

The compound is employed in the synthesis of dipeptides, which are essential in biochemistry and pharmaceuticals.

Methodology : The this compound acts as a starting material for dipeptide synthesis using coupling reagents like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide. This method yields dipeptides efficiently without requiring additional bases.

Research has focused on the interaction of this compound with biological targets, including enzymes and receptors.

Mechanism of Action : The oxazepane structure allows for hydrogen bonding and other interactions that can modulate biochemical pathways. Studies indicate its potential role as an inhibitor in various enzymatic reactions .

Experimental Procedures

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazepane ring can interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl 1,4-oxazepane derivatives allows for tailored physicochemical and biological properties. Below is a systematic comparison with key analogs:

Structural Modifications and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Key Properties/Applications
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate 1170390-54-1 C₁₀H₂₀N₂O₃ 216.28 6-amino group Intermediate for bioactive molecules; nucleophilic reactivity
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate 748805-97-2 C₁₀H₁₇NO₄ 215.24 6-oxo group Ketone functionality for reductions or condensations; used in high-throughput synthesis
Tert-butyl 6-bromo-1,4-oxazepane-4-carboxylate 1936103-34-2 C₁₀H₁₈BrNO₃ 280.16 6-bromo group Alkylating agent; potential for cross-coupling reactions
Tert-butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate 1271811-36-9 C₁₆H₂₇BrN₂O₄ 391.30 5-bromopentanamido side chain Prodrug design; enhanced lipophilicity
(R)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate 1260616-96-3 C₁₀H₁₉NO₄ 217.26 6-hydroxy group Increased polarity; chiral building block

Biological Activity

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (TBAO) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBAO is characterized by a six-membered oxazepane ring containing both nitrogen and oxygen, with a tert-butyl group that enhances its stability and lipophilicity. Its molecular formula is C11H22N2O3C_{11}H_{22}N_2O_3 and it has a molecular weight of approximately 216.28 g/mol. The compound's structure contributes to its ability to interact with various biological targets, making it a valuable building block in organic synthesis and drug development .

The biological activity of TBAO is primarily attributed to its ability to modulate neurotransmitter systems. Research indicates that compounds like TBAO exhibit monoamine reuptake inhibitory activity , which is beneficial in treating conditions such as depression and anxiety . The oxazepane structure allows for interactions through hydrogen bonding with enzymes or receptors, influencing various biochemical pathways crucial for therapeutic effects .

Antiproliferative Effects

TBAO has been evaluated for its antiproliferative properties against several cancer cell lines. In studies, it was found to inhibit cancer cell growth effectively, with IC50 values ranging from 1.1 to 4.7 μM across different cell types . This suggests that TBAO could serve as a lead compound for the development of new anticancer agents.

Neuropharmacological Applications

The compound's potential as a therapeutic agent for neurological disorders has been highlighted in various studies. TBAO derivatives have shown promise in addressing conditions such as:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)

These applications stem from the compound's ability to inhibit the reuptake of monoamines, similar to established antidepressants .

Research Findings and Case Studies

Several studies have explored the biological activity of TBAO and its derivatives:

  • Antitumor Activity : A study demonstrated that TBAO derivatives inhibited the proliferation of cancer cells significantly, indicating potential for further development as anticancer drugs .
  • Neuropharmacological Studies : Research indicated that TBAO exhibits properties akin to selective serotonin reuptake inhibitors (SSRIs), suggesting its utility in treating mood disorders .
  • Synthetic Applications : TBAO serves as an intermediate in synthesizing novel organic compounds, including antitubulin agents that target cancer cell growth pathways .

Comparative Analysis

A comparison with structurally similar compounds highlights TBAO's unique features:

Compound NameStructure TypeUnique Features
This compoundOxazepaneContains a tert-butyl group enhancing stability
Tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylateOxazepaneMethyl substitution may alter pharmacokinetics
Other oxazepane derivativesVariousDifferent functional groups affecting biological activity

Q & A

Q. What regulatory documentation is required for international shipping of this compound?

  • Methodological Answer :
  • HS Code : Use 2934.99.9000 for heterocyclic compounds with nitrogen atoms, as per Korean customs .
  • Safety Data Sheets (SDS) : Include GHS-compliant hazard statements (e.g., H315 for skin irritation) even if toxicity data is limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate
Reactant of Route 2
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Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

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